Narasin is an agent with coccidiostatic and antibacterial properties.
See also: Narasin; Nicarbazin (component of); Avilamycin; Narasin (component of); Bacitracin Zinc; Narasin (component of) ... View More ...
Narasin
CAS No.: 55134-13-9
Cat. No.: VC0536695
Molecular Formula: C43H72O11
Molecular Weight: 765.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 55134-13-9 |
---|---|
Molecular Formula | C43H72O11 |
Molecular Weight | 765.0 g/mol |
IUPAC Name | 2-[6-[6-[3-(5-ethyl-5-hydroxy-6-methyloxan-2-yl)-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]butanoic acid |
Standard InChI | InChI=1S/C43H72O11/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48) |
Standard InChI Key | VHKXXVVRRDYCIK-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@H]([C@H]1[C@H](C[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
Canonical SMILES | CCC(C1C(CC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CC(C4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)O)C)C)O)C)C)C(=O)O |
Appearance | Solid powder |
Melting Point | 198 - 200 °C |
Chemical Identity and Physicochemical Properties
Narasin (CAS 55134-13-9) is structurally characterized as a methylated derivative of salinomycin, with the molecular formula and a molecular weight of 765.03 g/mol . Its sodium salt form (CAS 58331-17-2) increases solubility in polar solvents, adopting the formula (MW 789.04 g/mol) .
Table 1: Comparative Physicochemical Profiles
Property | Narasin Base | Narasin Sodium Salt |
---|---|---|
Molecular Formula | ||
Solubility | 12.5 mg/mL in DMSO | Soluble in DMSO |
Storage Conditions | -80°C (6 months) | -20°C |
Biological Half-Life | 12–24 hrs (poultry) | N/A |
The molecule's ionophoric capability stems from its cyclic ether structure, enabling selective cation binding (K⁺ > Na⁺) through oxygen-rich coordination sites . This property underlies its antimicrobial and metabolic effects.
Mechanism of Action: Ionophoric Disruption and Beyond
Narasin operates through three primary mechanisms:
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Cation Transport Interference: Forms lipid-soluble complexes with monovalent cations, disrupting electrochemical gradients across microbial membranes . This collapse inhibits ATP synthesis in Eimeria spp. sporozoites and trophozoites .
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Metabolic Reprogramming: In ruminants, shifts volatile fatty acid production toward propionate (18–23% increase), enhancing metabolic efficiency .
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Oncogenic Pathway Modulation: At 3.2 μM, inhibits NF-κB signaling via IκBα phosphorylation blockade, sensitizing tumor cells to TRAIL-induced apoptosis .
Table 2: Antimicrobial Spectrum
Organism | MIC Range (μg/mL) | Source |
---|---|---|
Clostridium perfringens | 0.25–1.0 | Poultry intestinal isolates |
Eimeria tenella | 0.12–0.5 | Oocyst viability assays |
Staphylococcus aureus | 2.0–8.0 | Broiler challenge models |
Notably, Gram-negative bacteria exhibit intrinsic resistance due to outer membrane impermeability .
Veterinary Applications: Optimizing Animal Production
Poultry Health Management
Approved at 60–80 mg/kg feed , narasin demonstrates dual activity against coccidiosis (90–95% oocyst reduction ) and necrotic enteritis. Field trials show:
Swine Production Enhancements
In finishing pigs (23–135 kg), 15 mg/kg dietary narasin:
Ruminant Metabolism Modulation
Beef cattle receiving 13–20 mg/kg DM narasin exhibited:
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19% increase in propionate molar proportion (28.4 vs. 23.8 mol/100 mol )
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8.5% improvement in feed efficiency during adaptation periods
Pharmacokinetic Profile and Residue Dynamics
Tissue distribution studies in broilers reveal rapid clearance:
Table 3: Excretion Pathways Across Species
Species | Urinary Excretion | Fecal Excretion | Major Metabolites |
---|---|---|---|
Rat | 6–8% | 92–94% | Tri-/di-hydroxy narasin isomers |
Pig | 3–5% | 95–97% | Oxidized derivatives |
Hen | 7% | 93% | Unchanged parent compound |
Hepatic cytochrome P450 enzymes mediate oxidative metabolism, producing polar metabolites eliminated via bile .
Emerging Oncological Applications
Recent findings position narasin as a multimodal anticancer agent:
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Breast Cancer: 10 μM dose inhibits TGF-β/SMAD3 and IL-6/STAT3 pathways, reducing MDA-MB-231 cell invasion by 73%
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Glioma Models: Synergizes with TRAIL (50 ng/mL), increasing apoptosis from 12% (monotherapy) to 68%
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Eryptosis Induction: 2.5 μM triggers phosphatidylserine externalization in erythrocytes, suggesting antimalarial potential
Mechanistic Crosswalk:
Future Research Directions
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Drug Delivery Innovations: Nanoparticle encapsulation to enhance tumor targeting while reducing myocyte uptake
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Antimicrobial Stewardship: Evaluating resistance trends in Enterococcus spp. from medicated flocks
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Metabolic Disease Applications: Exploring PPARγ modulation in obesity models (preliminary IC₅₀ = 0.8 μM)
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